Neodulin

Antidiarrheal CFTR Inhibitor Ion Channel Pharmacology

Neodulin, also referred to as Edulin, is a pterocarpan-class isoflavonoid with the molecular formula C18H12O5 and a molecular weight of 308.29 g/mol. It is a natural product primarily isolated from the tuberous roots of the medicinal plant *Neorautanenia mitis* (A.

Molecular Formula C18H12O5
Molecular Weight 308.3 g/mol
CAS No. 13401-64-4
Cat. No. B191963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeodulin
CAS13401-64-4
SynonymsNSC 356827;  Edulin;  (6aR,12aR)-6a,12a-Dihydro-6H-[1,3]dioxolo[5,6]benzofuro[3,2-c]furo[3,2-g][1]benzopyran
Molecular FormulaC18H12O5
Molecular Weight308.3 g/mol
Structural Identifiers
SMILESC1C2C(C3=C(O1)C=C4C(=C3)C=CO4)OC5=CC6=C(C=C25)OCO6
InChIInChI=1S/C18H12O5/c1-2-19-13-5-14-11(3-9(1)13)18-12(7-20-14)10-4-16-17(22-8-21-16)6-15(10)23-18/h1-6,12,18H,7-8H2/t12-,18-/m0/s1
InChIKeyVZDPNKZCXYBWLM-SGTLLEGYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Neodulin (CAS 13401-64-4): A Unique Pterocarpan from Neorautanenia mitis with Documented CFTR Inhibition and Smooth Muscle Relaxation


Neodulin, also referred to as Edulin, is a pterocarpan-class isoflavonoid [1] with the molecular formula C18H12O5 and a molecular weight of 308.29 g/mol . It is a natural product primarily isolated from the tuberous roots of the medicinal plant *Neorautanenia mitis* (A. Rich) Verdcourt [2]. This compound is characterized by its unique pentacyclic furano-pterocarpan structure, which confers distinct physicochemical properties including a topological polar surface area (TPSA) of 50.1 Ų and a calculated LogP of 3.2 .

Why Generic Substitution Fails: The Specificity of Neodulin's Pharmacological Profile


Neodulin cannot be considered interchangeable with other pterocarpans or isoflavonoids isolated from the same plant source, such as neotenone, dolineone, or pachyrrhizine. This is because these compounds exhibit distinct and quantifiable differences in their potency against specific molecular targets and physiological systems [1]. For instance, while several compounds demonstrate antidiarrheal or antimicrobial potential, their specific mechanisms of action (e.g., CFTR inhibition vs. direct smooth muscle relaxation) and their respective concentration-response profiles vary significantly [2]. Therefore, selecting a specific compound like Neodulin for research or development requires consideration of these precise, evidence-based differentiators rather than assuming a class-wide effect.

Neodulin (13401-64-4) Quantitative Evidence Guide: Head-to-Head Comparisons


Direct Comparison of CFTR Chloride Channel Inhibition Potency in T84 Cells

In a study evaluating compounds for antidiarrheal potential, Neodulin was directly compared with three co-isolated compounds (dolineon, pachyrrhizine, and neotenone) for its ability to inhibit cAMP-induced chloride (Cl−) secretion across T84 cell monolayers, a model for Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) channel activity [1]. Neodulin demonstrated an IC50 value of ~2.42 μM, which positions it as the second most potent inhibitor among the tested compounds [1].

Antidiarrheal CFTR Inhibitor Ion Channel Pharmacology

Differential Antimicrobial Activity: Class-Level Potency Assessment

Neodulin was part of a panel of six isolated compounds from *N. mitis* assessed for broad-spectrum antimicrobial activity. While a precise MIC value for Neodulin is not reported, the study provides a range of activity (15 to 80 mg/mL) for the entire group, with the most active compound, neoraudiol, having an MIC of 15.10 ± 0.5 mg/mL [1]. This context establishes that Neodulin's antimicrobial activity is measurable but less potent than the lead compound in the class, a critical distinction for procurement.

Antimicrobial Isoflavonoid Natural Product

Distinct Relaxation of Isolated Rabbit Jejunum: Direct Functional Comparison

In a follow-up study focusing on the antidiarrheal mechanisms of *N. mitis* compounds, Neodulin's effect on gastrointestinal smooth muscle was directly compared with that of other major constituents, neotenone and dolineone [1]. Neodulin demonstrated a pronounced, concentration-dependent relaxation of the rhythmic contraction of isolated rabbit jejunum, achieving complete relaxation at a concentration of 60 µg/mL [1]. This is a distinct functional outcome from the *in vivo* defecation inhibition reported for neotenone (65.07% inhibition at 20 mg/kg) and dolineone (50.01% inhibition at 20 mg/kg) in a castor oil-induced diarrhea model [1].

Antidiarrheal Smooth Muscle Organ Bath Pharmacology

Comparative Mosquitocidal Efficacy Against Standard Pesticides

Neodulin was identified as one of the active pterocarpan constituents in the tubers of *N. mitis* with mosquitocidal activity [1]. In head-to-head assays against standard chemical pesticides, the pure isolated compounds, including Neodulin, demonstrated activity comparable to deltamethrin and alphacypermethrin against *Anopheles gambiae* and *Culex quinquefaciatus* [1].

Insecticide Mosquitocidal Vector Control

Defined Research and Application Scenarios for Neodulin (13401-64-4) Based on Quantitative Evidence


Lead Compound for CFTR-Targeted Antidiarrheal Drug Discovery

Neodulin's IC50 of ~2.42 μM for inhibiting cAMP-induced Cl− secretion in T84 cells [3] makes it a strong candidate for initiating a medicinal chemistry program aimed at developing novel CFTR inhibitors. Its potency, being second only to dolineon among the tested analogs, provides a clear starting point for structure-activity relationship (SAR) studies and lead optimization.

Chemical Probe for Investigating Smooth Muscle Contractility

Given its ability to induce complete relaxation of isolated rabbit jejunum at 60 µg/mL [3], Neodulin can be procured as a pharmacological tool to study the mechanisms regulating gastrointestinal smooth muscle tone. This application is particularly relevant for research into motility disorders, distinct from studies focused solely on secretory pathways.

Source Material for Synthetic Analog Development

The established synthetic routes for Neodulin analogs, involving the demethylation of isoelliptol isoflavone and subsequent reduction [3], position Neodulin as a key reference compound for the synthesis and characterization of novel pterocarpans. Researchers can procure Neodulin as an authentic standard for analytical method development (e.g., HPLC, LC-MS) and for comparative biological testing of newly synthesized derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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